molecular formula C14H20O2 B14538854 8-Phenoxyoct-6-EN-1-OL CAS No. 62179-17-3

8-Phenoxyoct-6-EN-1-OL

Cat. No.: B14538854
CAS No.: 62179-17-3
M. Wt: 220.31 g/mol
InChI Key: LCIXJIHFXFABTG-UHFFFAOYSA-N
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Description

8-Phenoxyoct-6-EN-1-OL is an organic compound characterized by the presence of a phenoxy group attached to an octenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenoxyoct-6-EN-1-OL typically involves the reaction of phenol with an appropriate octenol derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between phenol and an alkyl halide, resulting in the formation of the phenoxy group attached to the octenol chain .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation and crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Phenoxyoct-6-EN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Phenoxyoct-6-EN-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Phenoxyoct-6-EN-1-OL involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. The compound may act on cellular pathways by modulating enzyme activity or interacting with cellular receptors .

Comparison with Similar Compounds

Uniqueness: 8-Phenoxyoct-6-EN-1-OL is unique due to its combination of a phenoxy group and an octenol chain, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

62179-17-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

8-phenoxyoct-6-en-1-ol

InChI

InChI=1S/C14H20O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h4-7,9-11,15H,1-3,8,12-13H2

InChI Key

LCIXJIHFXFABTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC=CCCCCCO

Origin of Product

United States

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